molecular formula C9H12F3NO4 B6172976 methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid CAS No. 2742623-34-1

methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid

Cat. No. B6172976
CAS RN: 2742623-34-1
M. Wt: 255.2
InChI Key:
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Description

Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid (MTC-TFA) is a new and highly versatile organic compound used in synthetic chemistry. It is an important reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the preparation of catalysts, dyes, and fluorescent probes. This compound has gained considerable attention due to its unique properties and versatile applications.

Scientific Research Applications

MTC-TFA has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the preparation of catalysts, dyes, and fluorescent probes. Additionally, it is used in the synthesis of polymers, biocatalysts, and biomaterials.

Mechanism of Action

MTC-TFA is a highly reactive compound and its reaction mechanism is complex. It undergoes nucleophilic substitution, hydrolysis, and dehydration reactions. The nucleophilic substitution reaction involves the displacement of a leaving group by a nucleophile. The hydrolysis reaction involves the hydrolysis of an ester to form an alcohol and an acid. The dehydration reaction involves the removal of a molecule of water from an alcohol to form an alkene.
Biochemical and Physiological Effects
MTC-TFA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and amino acids. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

MTC-TFA has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. It is also highly soluble in aqueous media and is non-volatile. Additionally, it is a highly reactive compound and can be used for the synthesis of a wide range of compounds. However, it has some limitations. It is expensive and has a limited shelf life.

Future Directions

MTC-TFA has a wide range of applications in scientific research and has the potential to be used in the synthesis of a variety of compounds. Future research should focus on further exploring the potential of this compound and its applications. Additionally, research should be conducted to further explore its biochemical and physiological effects. Furthermore, further research should be conducted to improve the synthesis of this compound and to develop methods to reduce its cost. Finally, research should be conducted to develop new applications for this compound, such as in the synthesis of polymers, biocatalysts, and biomaterials.

Synthesis Methods

MTC-TFA is synthesized by the reaction of methyl (methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid)-2-azabicyclo[2.1.1]hexane-5-carboxylate (MTC) with trifluoroacetic acid (TFA). The reaction is carried out in an aqueous medium at a temperature of 40-60°C. The reaction proceeds through a series of steps, including nucleophilic substitution, hydrolysis, and dehydration. The reaction yields MTC-TFA in a yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid involves the following steps: protection of the amine group, formation of the bicyclic ring system, and esterification of the carboxylic acid group with methanol followed by deprotection.", "Starting Materials": [ "2-pyrrolidone", "ethyl chloroacetate", "trifluoroacetic acid", "methanol", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with acetic anhydride and hydrochloric acid to form N-acetyl-2-pyrrolidone", "Formation of the bicyclic ring system by treating N-acetyl-2-pyrrolidone with ethyl chloroacetate and sodium hydride to form ethyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate", "Hydrolysis of ethyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate with sodium bicarbonate to form (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid", "Esterification of (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid with methanol and trifluoroacetic acid to form methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid", "Deprotection of the amine group by treatment with hydrochloric acid and water to form methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid" ] }

CAS RN

2742623-34-1

Product Name

methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid

Molecular Formula

C9H12F3NO4

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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